Methyl 4-[(3-iodobenzoyl)amino]benzoate
Description
Methyl 4-[(3-iodobenzoyl)amino]benzoate is a substituted benzoate ester featuring a 3-iodobenzoyl group attached via an amide linkage to the para position of the methyl benzoate core. This compound is structurally characterized by:
- Iodine substitution on the benzoyl group, which enhances molecular polarizability and may influence biological interactions.
- Methyl ester at the carboxylate terminus, modulating solubility and reactivity.
Properties
Molecular Formula |
C15H12INO3 |
|---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
methyl 4-[(3-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) |
InChI Key |
XWQRGACXLRTKML-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a) Methyl 4-Iodobenzoate (CAS 619-44-3)
- Structure: Lacks the benzoylamino group, retaining only the iodobenzoate core.
- Properties : Reduced hydrogen-bonding capacity compared to the target compound. Widely used as a precursor in cross-coupling reactions .
- Applications : Primarily as a synthetic intermediate in pharmaceuticals and agrochemicals .
b) Methyl 4-((4-Isobutoxy-3-isopropylphenyl)amino)benzoate (51)
- Structure : Features a bulky 4-isobutoxy-3-isopropylphenyl group instead of the 3-iodobenzoyl moiety.
- Synthesis : Prepared via palladium-catalyzed coupling of methyl 4-iodobenzoate with aniline derivatives (54% yield) .
c) Methyl 4-(Carbamoylamino)benzoate
- Structure : Substitutes the benzoyl group with a carbamoyl (NH2CO-) moiety.
- Biological Relevance: Identified as a hit in aquaporin-3/7 inhibitor screens, highlighting the importance of the carbamoylamino group for target engagement .
d) Methyl 4-Amino-3-iodobenzoate
- Structure: Contains an amino group at the 4-position and iodine at the 3-position of the benzoate ring.
- Key Difference: The amino group increases nucleophilicity, altering reactivity in substitution reactions compared to the amide-linked target compound .
Physicochemical Properties
Preparation Methods
Acid-Catalyzed Esterification
A common method involves direct esterification of 4-aminobenzoic acid with methanol under acidic conditions:
-
Reagents : 4-Aminobenzoic acid, methanol, hydrochloric acid (HCl).
-
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Example Protocol
Base-Mediated Transesterification
Alternative approaches utilize potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc) with methyl salicylate:
-
Reagents : 4-Aminobenzoic acid, methyl salicylate, K₂CO₃.
-
Conditions : 110°C for 24 hours.
-
Advantage : Avoids strong acids, suitable for acid-sensitive substrates.
Step 2: Acylation with 3-Iodobenzoyl Chloride
Acyl Chloride Preparation
3-Iodobenzoyl chloride is synthesized from 3-iodobenzoic acid using thionyl chloride (SOCl₂):
Amide Bond Formation
The acylation of methyl 4-aminobenzoate proceeds under mild basic conditions:
-
Reagents : Methyl 4-aminobenzoate, 3-iodobenzoyl chloride, triethylamine (TEA).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup : Aqueous extraction, followed by column chromatography.
Optimization Notes
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis.
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
Alternative Coupling Strategies
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) may be used:
-
Reagents : EDC, hydroxybenzotriazole (HOBt).
-
Conditions : Room temperature, 12–24 hours.
-
Yield : 65–75%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Conditions : 100°C, 30 minutes.
-
Yield : Comparable to conventional methods (70–80%).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acid-catalyzed esterification | HCl, reflux | 88 | 95 | High yield, simple setup |
| Base-mediated transesterification | K₂CO₃, DMAc | 79 | 90 | Acid-free, versatile |
| Acyl chloride acylation | TEA, DCM | 85 | 98 | Rapid, high efficiency |
| EDC/HOBt coupling | Room temperature | 75 | 97 | Gentle for sensitive substrates |
Critical Challenges and Solutions
Iodine Stability
Regioselectivity in Acylation
-
Issue : Competing O-acylation of the ester group.
-
Solution : Employ bulky bases (e.g., TEA) to favor N-acylation.
Purification Difficulties
-
Issue : Co-elution of byproducts in chromatography.
-
Resolution : Gradient elution with hexane/ethyl acetate (3:1 to 1:1).
Industrial-Scale Considerations
-
Catalyst Recycling : Immobilized lipases for esterification reduce costs.
-
Continuous Flow Systems : Enhance safety and throughput for acyl chloride reactions.
-
Waste Management : Neutralization of HCl with NaOH generates NaCl, requiring proper disposal.
Emerging Methodologies
-
Enzymatic Acylation : Lipases (e.g., Candida antarctica) enable solvent-free reactions at 50°C.
-
Photoredox Catalysis : Visible-light-mediated amidation shows promise for low-energy synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-[(3-iodobenzoyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 4-aminobenzoic acid derivatives and 3-iodobenzoyl chloride. A typical procedure involves:
Acylation : Reacting methyl 4-aminobenzoate with 3-iodobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base at 0–5°C for 2 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
- Optimization : Reaction yields depend on stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature control to minimize hydrolysis of the acyl chloride. Monitoring by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures reaction completion .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the iodobenzoyl group (e.g., aromatic protons at δ 7.8–8.2 ppm and carbonyl signals at ~168 ppm). The methyl ester group appears as a singlet at δ 3.8–3.9 ppm .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation pattern.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL ( ) or WinGX ( ) refines the structure, with CCDC deposition recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in bond lengths/angles or thermal parameters may arise from:
- Twinned Crystals : Use the TwinRotMat option in SHELXL to model twinning .
- Disorder : Apply PART instructions in SHELXL to refine disordered regions, constraining occupancy factors.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree convergence (<5% difference) .
- Example : A study on similar benzoates () resolved iodine positional disorder using anisotropic displacement parameters and Hirshfeld surface analysis .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts include:
- Diacylated Products : Use excess methyl 4-aminobenzoate (1.5 equiv) to favor monoacylation .
- Hydrolysis of Iodobenzoyl Chloride : Maintain anhydrous conditions (molecular sieves) and low temperatures (0–5°C).
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate unreacted starting materials and byproducts .
Q. How does the iodine substituent influence the compound’s reactivity in downstream applications (e.g., Suzuki coupling)?
- Methodological Answer : The iodine atom acts as a directing group and participates in cross-coupling reactions:
- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) to replace iodine with aryl groups .
- Mechanistic Insight : The electron-withdrawing benzoyl group enhances oxidative addition of Pd(0) to the C–I bond, accelerating coupling kinetics .
Data Analysis and Interpretation
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/0.1% TFA in water, 1.0 mL/min) with UV detection at 254 nm. Purity >98% is required for in vitro assays .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 43.2%, H: 2.7%, N: 3.1%) .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The iodobenzoyl group may occupy hydrophobic pockets, while the ester enhances membrane permeability .
- ADMET Prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, critical for lead optimization .
Experimental Design
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation by HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The ester group is prone to hydrolysis in basic conditions (t1/2 ~8 hours at pH 9) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
